Lipophilicity Comparison: 2,5-Bis-CF3 vs. Non-Fluorinated Phenylacetaldehyde
The presence of the two trifluoromethyl groups at the 2- and 5-positions significantly increases the compound's lipophilicity compared to non-fluorinated phenylacetaldehyde. While specific LogP data for the target compound is not publicly available in primary literature, the impact of -CF3 substitution can be quantified by comparing analogs. For instance, a single para-CF3 group on phenylacetaldehyde (2-(4-(Trifluoromethyl)phenyl)acetaldehyde) yields a LogP of 2.33 . In contrast, non-fluorinated phenylacetaldehyde has a predicted LogP of approximately 1.2-1.4 . The addition of a second -CF3 group at the 2,5-positions is expected to increase LogP further, consistent with the class-level effect of multiple fluorine substitutions .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | 2-(4-(Trifluoromethyl)phenyl)acetaldehyde: LogP = 2.33; Phenylacetaldehyde: estimated LogP ~1.2-1.4 |
| Quantified Difference | ~1.0 LogP unit increase for mono-CF3 analog; further increase expected for bis-CF3 analog. |
| Conditions | Computed or measured partition coefficient |
Why This Matters
Higher lipophilicity is a key differentiator for improving membrane permeability in drug candidates, making the 2,5-bis(trifluoromethyl) derivative a preferred building block for central nervous system (CNS) and intracellular targets.
